molecular formula C36H60ClN5O7 B10856962 Fluorescent DOTAP

Fluorescent DOTAP

Cat. No.: B10856962
M. Wt: 710.3 g/mol
InChI Key: XDKRQAPVOCOOGF-USGGBSEESA-M
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Description

Fluorescent 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a cationic lipid widely used in gene transfection applications. It is often labeled with a fluorophore, such as nitrobenzoxadiazole (NBD), to facilitate tracking and visualization in biological systems. This compound is known for its efficiency in delivering nucleic acids into cells, making it a valuable tool in molecular biology and medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescent 1,2-dioleoyl-3-trimethylammonium-propane is synthesized through the esterification of 2,3-epoxypropyltrimethylammonium chloride with oleic acid. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of fluorescent 1,2-dioleoyl-3-trimethylammonium-propane involves large-scale esterification reactions, followed by purification steps to ensure high purity and quality. The compound is often produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Fluorescent 1,2-dioleoyl-3-trimethylammonium-propane primarily undergoes reactions typical of cationic lipids, including interactions with negatively charged molecules such as nucleic acids. It can form stable complexes with DNA and RNA, facilitating their delivery into cells .

Common Reagents and Conditions

The formation of complexes with nucleic acids often involves the use of buffers and other stabilizing agents to maintain the integrity of the lipid-nucleic acid complexes. Conditions such as pH and ionic strength are carefully controlled to optimize the efficiency of transfection .

Major Products Formed

The major products formed from the reactions involving fluorescent 1,2-dioleoyl-3-trimethylammonium-propane are lipid-nucleic acid complexes, which are used for gene delivery applications .

Mechanism of Action

Fluorescent 1,2-dioleoyl-3-trimethylammonium-propane exerts its effects by forming complexes with negatively charged nucleic acids through electrostatic interactions. These complexes are then taken up by cells via endocytosis. Once inside the cell, the lipid-nucleic acid complexes facilitate the release of the nucleic acids into the cytoplasm, where they can exert their biological effects .

Properties

Molecular Formula

C36H60ClN5O7

Molecular Weight

710.3 g/mol

IUPAC Name

trimethyl-[2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl]azanium;chloride

InChI

InChI=1S/C36H60N5O7.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-33(42)46-29-30(28-41(2,3)4)47-34(43)24-21-19-22-27-37-31-25-26-32(40(44)45)36-35(31)38-48-39-36;/h12-13,25-26,30,37H,5-11,14-24,27-29H2,1-4H3;1H/q+1;/p-1/b13-12-;

InChI Key

XDKRQAPVOCOOGF-USGGBSEESA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-].[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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